1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62) is a synthetic organic compound primarily known for its role as a selective inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII) [ [], [], [] ]. CaMKII is a ubiquitous serine/threonine protein kinase with diverse cellular functions, including roles in synaptic plasticity, learning and memory, and cardiac function. [ [], [] ] KN-62's ability to inhibit CaMKII has made it a valuable tool for investigating the role of this kinase in various cellular processes.
The synthesis of KN-62 involves several steps that typically include the formation of the isoquinolinesulfonamide structure. The compound is synthesized through a multi-step process that includes:
The synthesis can be optimized by controlling parameters such as temperature, reaction time, and pH to improve yield and purity .
KN-62's molecular structure features a complex arrangement that includes:
The presence of multiple aromatic rings contributes to the compound's stability and interaction with protein targets. The specific arrangement allows for selective binding to the calmodulin binding site on CaMKII, distinguishing it from other kinases .
KN-62 primarily participates in biochemical reactions involving:
The mechanism by which KN-62 exerts its effects involves:
KN-62 exhibits several notable physical and chemical properties:
KN-62 has diverse applications in scientific research:
KN-62 (1-[N,O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) is a cell-permeable, isoquinolinesulfonamide derivative that acts as a highly specific allosteric inhibitor of CaMKII. It binds directly to the calmodulin (CaM)-binding domain of CaMKII, preventing Ca²⁺/CaM complex activation of the kinase. Kinetic studies reveal KN-62 inhibits CaMKII with a Ki of 0.9 μM, exhibiting competitive antagonism with respect to calmodulin but no effect on the activity of the autophosphorylated (Ca²⁺-independent) form of the enzyme [4] [10]. This specificity is demonstrated by its lack of significant inhibition (up to 100 μM) of protein kinase C (PKC), cAMP-dependent protein kinase (PKA), or myosin light-chain kinase (MLCK) [4]. Functionally, this inhibition blocks CaMKII-dependent processes such as long-term potentiation (LTP) in hippocampal CA1 neurons without altering basal synaptic transmission [1].
Table 1: Inhibition Profile of KN-62 for CaMKII
Parameter | Value | Experimental System | Functional Consequence |
---|---|---|---|
Inhibition Constant (K*i) | 0.9 μM | Purified rat brain CaMKII | Blocked Ca²⁺/CaM activation |
IC₅₀ (LTP Blockade) | ~1.5 μM | Rat hippocampal slices | Suppressed CA1 LTP induction |
Selectivity vs. PKC/PKA | >100-fold | In vitro kinase assays | No inhibition at 100 μM |
KN-62 is a potent non-competitive antagonist of the ATP-gated ion channel P2X7 receptor (P2X7R), with significantly higher affinity for the human receptor (IC₅₀ ≈ 15 nM) than the rat ortholog [5] [7]. This inhibition is independent of its CaMKII effects, as confirmed by its structural analogue KN-04 (inactive against CaMKII) showing similar P2X7R blockade [2] [9]. KN-62 inhibits P2X7R by binding to a distinct intersubunit allosteric pocket formed by transmembrane domains and extracellular loops, physically distinct from the ATP-binding site [7]. This binding prevents ATP-induced channel gating, pore dilation, and downstream processes like cytokine release and membrane permeabilization. Key residues critical for KN-62 binding include F88, T90, D92, F103, and V312 within this pocket [7].
KN-62 exhibits high selectivity for CaMKII over other CaM kinase isoforms:
Table 2: Selectivity Profile of KN-62 Across Molecular Targets
Target | Inhibition | IC₅₀/K*i | Key Evidence |
---|---|---|---|
CaMKII | Potent Inhibitor | 0.9 μM (K*i) | Blocks autophosphorylation; competitive with CaM [4] |
P2X7R (Human) | Potent Antagonist | 15 nM | Inhibits BzATP-evoked currents, dye uptake [5] [7] |
P2X7R (Rat) | Weaker Antagonist | ~100 nM | Reduced potency compared to human receptor [7] |
CaMKI/IV/V | Negligible | >10 μM | No significant inhibition in kinase assays [2] [10] |
PKC, PKA, MLCK | Negligible | >100 μM | No inhibition at high concentrations [4] |
KN-62 binds directly and reversibly to the CaM-binding domain of inactive CaMKII, preventing the association of the activated Ca²⁺/CaM complex. Biophysical and biochemical studies (e.g., KN-62-Sepharose binding assays) confirm this direct interaction [4] [10]. The binding site overlaps spatially with the CaM interaction site, explaining its competitive kinetics. Crucially, KN-62 does not inhibit CaMKII once it has undergone autophosphorylation and achieved Ca²⁺-independence, highlighting its selective action on the activation mechanism rather than the catalytic site itself [4] [10]. This mechanism is observed in cellular models, such as suppression of A23187-induced CaMKII autophosphorylation in PC12 cells [4].
Structural mapping using chimeric receptors, point mutants, and recent cryo-EM structures localizes the KN-62 binding site on the P2X7R to an intersubunit allosteric pocket located at the interface between adjacent subunits within the extracellular "head" and "lower body" domains [3] [7]. This pocket is proximal to, but distinct from, the orthosteric ATP-binding site. Key residues critical for KN-62 binding and antagonism include:
Table 3: Key Structural Determinants for KN-62 Binding
Target Protein | Binding Site Location | Critical Residues | Binding Consequence |
---|---|---|---|
CaMKII | Calmodulin-Binding Domain | N/A (Domain-specific) | Blocks Ca²⁺/CaM binding → Prevents kinase activation |
P2X7 Receptor | Intersubunit Allosteric Pocket | F88, T90, D92, F103, V312 | Stabilizes closed channel state → Inhibits ATP gating |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7